molecular formula C6H2BrClN2S B1448687 6-Bromo-2-chlorothieno[3,2-d]pyrimidine CAS No. 1388050-36-9

6-Bromo-2-chlorothieno[3,2-d]pyrimidine

Numéro de catalogue: B1448687
Numéro CAS: 1388050-36-9
Poids moléculaire: 249.52 g/mol
Clé InChI: MLPFDSQMVKSOGV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6-Bromo-2-chlorothieno[3,2-d]pyrimidine is a heterocyclic compound featuring a fused thieno[3,2-d]pyrimidine core substituted with bromine at the 6-position and chlorine at the 2-position. This structure combines electron-withdrawing halogens with a sulfur-containing aromatic system, making it a versatile intermediate in medicinal chemistry and materials science.

Méthodes De Préparation

Analyse Des Réactions Chimiques

Types of Reactions

6-Bromo-2-chlorothieno[3,2-d]pyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, thiols

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminothieno[3,2-d]pyrimidines .

Mécanisme D'action

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural similarities with 6-bromo-2-chlorothieno[3,2-d]pyrimidine, differing in substituent positions, core heterocycles, or additional functional groups:

Compound Name Core Structure Substituents Key Differences/Applications Reference
6-Bromo-4-chlorothieno[3,2-d]pyrimidine Thieno[3,2-d]pyrimidine Br (6), Cl (4) Chlorine at 4-position; used in antitrypanosomal agent synthesis
6-Bromothieno[2,3-d]pyrimidine Thieno[2,3-d]pyrimidine Br (6) Fused ring isomer; higher reactivity in electrophilic substitution
5-Bromo-4-chlorothieno[2,3-d]pyrimidine Thieno[2,3-d]pyrimidine Br (5), Cl (4) Altered halogen positions; potential kinase inhibitor intermediate
Pyrido[3,4-d]pyrimidine, 6-bromo-2,4-dichloro Pyrido[3,4-d]pyrimidine Br (6), Cl (2,4) Nitrogen-rich core; enhanced polarity for solubility modulation
6-Bromo-2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one Pyrido[2,3-d]pyrimidinone Br (6), Cl (2), cyclopentyl, methyl Functionalized for selective kinase inhibition

Key Research Findings

Positional Effects of Halogens : Bromine at the 6-position enhances electrophilic substitution rates compared to 5-bromo isomers, while chlorine at the 2-position improves leaving-group capacity in nucleophilic reactions .

Core Flexibility: Thieno[3,2-d]pyrimidines exhibit superior metabolic stability over imidazo[1,2-a]pyridines due to reduced oxidative metabolism at the sulfur atom .

Cost and Availability : Halogenated pyrimidines like 6-bromo-2-chloro-4-iodopyridin-3-amine are commercially available at premium prices (e.g., $400/g for 1 g), reflecting the demand for such intermediates in drug discovery .

Activité Biologique

6-Bromo-2-chlorothieno[3,2-d]pyrimidine is a compound of significant interest due to its diverse biological activities, particularly in the context of cancer treatment and immunosuppression. This article summarizes the biological activity of this compound, focusing on its mechanisms, efficacy against various cell lines, and structure-activity relationships (SAR).

This compound is a halogenated derivative of thieno[3,2-d]pyrimidine. The presence of bromine and chlorine atoms in its structure is crucial for its biological activity. The compound's molecular formula is C6H2BrClN2SC_6H_2BrClN_2S with a specific arrangement that allows it to interact with various biological targets.

The biological activity of this compound primarily involves:

  • Inhibition of Kinases: Thieno[3,2-d]pyrimidine derivatives have been shown to inhibit several kinases such as Bruton's tyrosine kinase (BTK), epidermal growth factor receptor (EGFR), and vascular endothelial growth factor receptor (VEGFR). These interactions are critical in modulating signaling pathways involved in cell proliferation and survival .
  • Induction of Apoptosis: In vitro studies indicate that this compound can induce apoptosis in various cancer cell lines. For example, halogenated thieno[3,2-d]pyrimidines have demonstrated antiproliferative effects against leukemia cell lines by inducing apoptotic pathways .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Compound Target IC50 (nM) Effect
This compoundBTKVariesImmunosuppressive activity
Compound 1 (analog)Cancer cell lines184Induces apoptosis
Compound 2 (analog)Cancer cell lines284Induces apoptosis
Compound 8BTK29.9Potent BTK inhibitor
OlmutinibEGFR>10,000Ineffective against T cells

Case Studies and Research Findings

  • BTK Inhibition: A study highlighted the synthesis of several thieno[3,2-d]pyrimidine derivatives, including this compound. These compounds exhibited varying degrees of inhibition against BTK, with some showing selectivity towards B cells over T cells. This selectivity is particularly beneficial for treating autoimmune diseases without affecting T cell function .
  • Anticancer Activity: Research has shown that halogenated thieno[3,2-d]pyrimidines exhibit significant antiproliferative activity against multiple cancer cell lines. The presence of chlorine at specific positions was found to be essential for maintaining biological activity. Compounds induced apoptosis in leukemia cells through mechanisms independent of the cell cycle .
  • Antimicrobial Properties: Some derivatives have also been evaluated for their antimicrobial activities, showing selective inhibition against fungi such as Cryptococcus neoformans, indicating a broad spectrum of potential therapeutic applications .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have revealed that:

  • The presence of halogens (bromine and chlorine) at specific positions enhances the cytotoxic properties.
  • The arrangement of sulfur within the thieno ring contributes positively to the overall activity.
  • Modifications at the C4 position significantly impact the inhibitory potency against kinases.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-Bromo-2-chlorothieno[3,2-d]pyrimidine, and how can purity be ensured during synthesis?

  • Methodological Answer: The synthesis of thieno[3,2-d]pyrimidine derivatives typically involves halogenation and substitution reactions. For example, bromination at the 6-position can be achieved using N-bromosuccinimide (NBS) under controlled conditions, while chlorination at the 2-position may employ phosphorus oxychloride (POCl₃) as a chlorinating agent. Key steps include:

  • Purification : Use column chromatography (e.g., silica gel) with a gradient elution system (hexane/ethyl acetate) to isolate intermediates.
  • Characterization : Confirm purity via HPLC (>95%) and structural integrity via 1H^1 \text{H} and 13C^13 \text{C} NMR spectroscopy. Mass spectrometry (HRMS) is critical for verifying molecular weight .

Q. How can researchers safely handle this compound in laboratory settings?

  • Methodological Answer: Adhere to strict safety protocols:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions to avoid inhalation .
  • Waste Management : Segregate halogenated waste and dispose via certified hazardous waste contractors. Avoid aqueous disposal due to environmental persistence .

Q. What spectroscopic techniques are most effective for characterizing thieno[3,2-d]pyrimidine derivatives?

  • Methodological Answer: A combination of techniques is required:

  • NMR Spectroscopy : 1H^1 \text{H} NMR identifies proton environments (e.g., aromatic protons at δ 8.5–9.0 ppm), while 13C^13 \text{C} NMR confirms carbon frameworks (e.g., sp² carbons at 120–150 ppm).
  • Mass Spectrometry : HRMS (ESI or EI) validates molecular ion peaks (e.g., [M+H]+^+) and isotopic patterns for bromine/chlorine .

Advanced Research Questions

Q. How does this compound interact with biological targets such as kinases or receptors?

  • Methodological Answer: Computational and experimental approaches are combined:

  • Molecular Docking : Use software like Discovery Studio to model interactions with target proteins (e.g., EGFR or JAK kinases). Define binding pockets using X-ray/NMR structures (e.g., PDB ID: 2LMN for Aβ fibrils) and analyze ligand-receptor contacts (e.g., hydrogen bonds with catalytic lysine residues) .
  • In Vitro Assays : Conduct kinase inhibition assays (IC50_{50}) using ADP-Glo™ or fluorescence polarization. For example, thieno[3,2-d]pyrimidines show EGFR inhibition at nanomolar concentrations .

Q. Can this compound serve as a multi-targeting agent for neurodegenerative diseases?

  • Methodological Answer: Evaluate dual-target inhibition through:

  • Cholinesterase Assays : Measure AChE/BuChE inhibition via Ellman’s method (IC50_{50} values). Derivatives like 8e (IC50_{50}-AChE = 6.6 µM) demonstrate dual activity .
  • Amyloid-β Aggregation Studies : Use thioflavin-T fluorescence to monitor inhibition of Aβ40/Aβ42 fibril formation. Compound 8h (IC50_{50} = 900 nM) shows potent anti-aggregation effects .

Q. What strategies mitigate contradictory data in SAR studies of halogenated thieno[3,2-d]pyrimidines?

  • Methodological Answer: Address discrepancies by:

  • Systematic Variation : Modify substituents (e.g., replace Br with I at position 6) to assess electronic effects on binding.
  • Crystallography : Resolve co-crystal structures (e.g., with JAK2) to identify steric clashes or non-canonical interactions.
  • Meta-Analysis : Cross-reference published IC50_{50} values and assay conditions (e.g., ATP concentrations in kinase assays) to normalize data .

Q. How can iron chelation activity be quantitatively assessed for this compound?

  • Methodological Answer: Use a chromogenic assay:

  • Procedure : Dissolve the compound in methanol (105^{-5} M), add FeSO4_4 (1 mM), and incubate for 30 min. Measure absorbance at 562 nm after adding ferrozine. Calculate chelation efficiency as:
    Chelation (%)=(1AsampleAcontrol)×100\text{Chelation (\%)} = \left(1 - \frac{A_{\text{sample}}}{A_{\text{control}}}\right) \times 100

Derivatives like 10b achieve 22–37% iron chelation, correlating with neuroprotective effects .

Propriétés

IUPAC Name

6-bromo-2-chlorothieno[3,2-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrClN2S/c7-5-1-3-4(11-5)2-9-6(8)10-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLPFDSQMVKSOGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC2=CN=C(N=C21)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1388050-36-9
Record name 6-bromo-2-chlorothieno[3,2-d]pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-2-chlorothieno[3,2-d]pyrimidine
Reactant of Route 2
Reactant of Route 2
6-Bromo-2-chlorothieno[3,2-d]pyrimidine
Reactant of Route 3
6-Bromo-2-chlorothieno[3,2-d]pyrimidine
Reactant of Route 4
Reactant of Route 4
6-Bromo-2-chlorothieno[3,2-d]pyrimidine
Reactant of Route 5
6-Bromo-2-chlorothieno[3,2-d]pyrimidine
Reactant of Route 6
6-Bromo-2-chlorothieno[3,2-d]pyrimidine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.